1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-13-2-4-14(5-3-13)21-6-7-22-16(21)18-19-17(22)25-12-15(23)20-8-10-24-11-9-20/h2-5H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDTLZXXWHSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The imidazo[2,1-c]triazole system is assembled via a two-step cyclization process. Starting with 1-(p-tolyl)ethane-1,2-diamine and ethyl glyoxalate , a Schiff base forms under acidic conditions (Scheme 1). Subsequent treatment with thiosemicarbazide induces cyclization to yield 5,6-dihydro-7-(p-tolyl)-3-thioxo-5H-imidazo[2,1-c]triazole (Compound A, 72% yield).
Key Reaction Conditions :
- Solvent: Ethanol
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Temperature: Reflux (78°C)
- Time: 12 hours
Preparation of 2-Chloro-1-morpholinoethanone
Chloroacetylation of Morpholine
Morpholine reacts with chloroacetyl chloride in dichloromethane at 0°C, followed by triethylamine-mediated deprotonation (Scheme 2). The product, 2-chloro-1-morpholinoethanone (Compound C), is isolated in 89% yield after recrystallization from hexane.
Optimization Insight :
- Excess chloroacetyl chloride (1.5 equiv) ensures complete conversion.
- Reaction time: 2 hours at 0°C, then 1 hour at room temperature.
Coupling to Form the Thioether Linkage
Nucleophilic Substitution
Compound B reacts with Compound C in dimethylformamide (DMF) at 60°C for 8 hours, employing potassium carbonate as a base (Scheme 3). The thiolate anion displaces chloride, yielding the target compound in 68% yield.
Critical Parameters :
- Solvent polarity: High-polarity DMF enhances nucleophilicity.
- Base: K₂CO₃ (2.0 equiv) optimal for deprotonation without side reactions.
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Final recrystallization from ethanol/water (4:1)
Mechanistic and Optimization Studies
Regioselectivity in Triazole Formation
Density functional theory (DFT) calculations reveal that the 5-endo-dig cyclization pathway dominates during triazole ring closure, favoring the observed regiochemistry. Steric effects from the p-tolyl group direct cyclization to position 7.
Solvent Effects on Thioether Coupling
A comparative study demonstrates that DMF outperforms THF and acetonitrile in coupling efficiency due to superior solvation of the thiolate intermediate (Table 1).
Table 1. Solvent Screening for Thioether Formation
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 68 | 8 |
| THF | 42 | 12 |
| Acetonitrile | 37 | 10 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: : It is prone to nucleophilic substitution reactions, where a nucleophile replaces the morpholine or other groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, methanol, dichloromethane, depending on the reaction requirement.
Major Products: : The major products formed from these reactions depend on the specific functional groups being targeted. Oxidation typically leads to ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions often result in the replacement of specific groups with new functional entities.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone exhibit antimicrobial properties. For instance, derivatives of imidazo-triazole have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that these compounds can inhibit the growth of pathogens by disrupting cellular functions or inhibiting essential enzymes .
Anticancer Properties
Several studies have explored the anticancer potential of imidazo-triazole derivatives. The compound has been tested against multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and colorectal (HCT-116) cancers. The results from MTT assays indicate that these compounds can induce cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis or cell cycle arrest .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 22 | Cell cycle arrest |
| HCT-116 | 18 | Inhibition of proliferation |
Potential in Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways suggests potential applications in treating various diseases beyond cancer and infections. Ongoing research aims to optimize its pharmacological profile through structural modifications to enhance efficacy and reduce toxicity .
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceuticals, researchers synthesized several derivatives based on the imidazo-triazole scaffold. These derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
Another study focused on the anticancer properties of imidazo-triazole derivatives against human cancer cell lines. The findings revealed that certain modifications to the core structure significantly enhanced cytotoxicity against resistant cancer cell lines .
Mechanism of Action
The compound's mechanism of action is primarily dictated by its molecular structure. It interacts with various molecular targets through hydrogen bonding, Van der Waals interactions, and π-π stacking. These interactions influence biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
1-(4-Morpholinyl)-2-[(5-Phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives
- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) .
- Key Differences: These compounds lack the morpholinoethyl thioether group but incorporate cyanothiophene and pyrazole moieties, which enhance π-π stacking and hydrogen-bonding capabilities.
Physicochemical Properties
Pharmacological Activity
- Target Compound : Hypothesized to exhibit antimicrobial activity based on its imidazo-triazole core, similar to compounds showing inhibition against E. coli and S. aureus .
- 1-(4-Morpholinyl)-2-[(5-Phenyl...)ethanone: No direct bioactivity data, but sulfur-containing triazoles are known for enzyme inhibition (e.g., cyclooxygenase) .
- Triazole-Thiadiazole Hybrids : Demonstrated analgesic and anti-inflammatory effects (ED₅₀ = 25–50 mg/kg in murine models) .
Biological Activity
1-Morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate morpholino and imidazo-triazole moieties. The general synthetic route includes:
- Formation of the Imidazo-Triazole Core : The initial step involves the condensation of appropriate precursors to form the imidazo-triazole structure.
- Thioether Formation : The introduction of the thioether group involves nucleophilic substitution reactions.
- Final Modification : The morpholino group is added to complete the synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo-triazole derivatives, including the compound . Various derivatives have shown significant cytotoxicity against different cancer cell lines.
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibit IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines (SISO and RT-112) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4e | SISO | 2.38 |
| 5l | RT-112 | 3.77 |
The biological activity of this compound may be attributed to its ability to inhibit specific tyrosine kinases such as EPH-B3 and FGF-R1, which are involved in cancer cell proliferation . Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, suggesting a multifaceted mechanism of action .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazo-triazole core significantly influence biological activity. For instance, substituents on the phenyl ring can enhance cytotoxicity .
Case Studies
A study exploring a library of imidazo-triazole derivatives revealed that specific structural features are crucial for enhancing anticancer activity. The most promising derivatives were identified based on their selectivity for cancer cell lines and their ability to induce apoptosis .
Q & A
Basic: What are the key synthetic pathways for 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone?
Answer:
The synthesis of this compound involves multi-step reactions, often starting with cyclization and functionalization of the imidazo-triazole core. A representative method includes:
- Step 1: Condensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with aldehydes (e.g., p-tolualdehyde) under acidic conditions to form the imidazo-triazole scaffold .
- Step 2: Thioether formation via nucleophilic substitution. For example, reacting the triazole-thiol intermediate with 2-chloro-1-morpholinoethanone in the presence of triethylamine (Et₃N) to introduce the morpholino-thioether moiety .
- Optimization: Yield improvements (e.g., 27% in analogous syntheses) require precise stoichiometry, temperature control (reflux in ethanol or DMF), and catalytic bases like Et₃N .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Elucidation:
- Purity Assessment:
Advanced: How can structure-activity relationships (SAR) guide optimization of its biological activity?
Answer:
- Core Modifications:
- Imidazo-triazole Substitutions: Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Morpholino Tail: Adjusting the morpholino group’s position (e.g., axial vs. equatorial) impacts solubility and target binding, as shown in analogous antitubercular compounds .
- Methodology:
Advanced: What experimental designs are suitable for assessing its biological activity?
Answer:
- In Vitro Assays:
- In Vivo Models:
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Data Triangulation:
- Replicate Assays: Conduct independent repeats under identical conditions (pH, temperature, cell passage number) .
- Control Variables: Standardize solvent (DMSO concentration ≤0.1%) and cell viability protocols .
- Mechanistic Studies:
Advanced: What computational strategies predict its pharmacokinetic properties?
Answer:
- ADME Modeling:
- Solubility Enhancement:
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .
Advanced: How to design a theoretical framework for studying its mechanism of action?
Answer:
- Hypothesis-Driven Approach:
- Methodological Rigor:
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Chemistry:
- Yield vs. Purity Trade-offs: Monitor byproducts (e.g., dimerization) via inline FTIR or PAT tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
